N-(2,4-difluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a pyrimidine moiety, and a difluorophenyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Methoxy and Methyl Groups: These groups can be introduced via alkylation reactions using methoxy and methyl halides.
Formation of the Piperazine Ring: The piperazine ring is often formed through a cyclization reaction involving diamines and dihalides.
Coupling with Difluorophenyl Group: The final step involves coupling the piperazine derivative with a difluorophenyl compound using coupling reagents such as EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the difluorophenyl group or the pyrimidine ring, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atoms, which can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be employed under mild to moderate conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Amino derivatives, thiol derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The difluorophenyl group enhances its binding affinity, while the piperazine and pyrimidine rings contribute to its overall stability and reactivity.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-4-(2-methylpyrimidin-4-yl)piperazine-1-carboxamide: Lacks the methoxy group, resulting in different reactivity and binding properties.
N-(2,4-difluorophenyl)-4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxamide: Lacks the methyl group, affecting its overall stability and biological activity.
Uniqueness: N-(2,4-difluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide stands out due to the presence of both methoxy and methyl groups on the pyrimidine ring, which enhance its chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O2/c1-11-20-15(10-16(21-11)26-2)23-5-7-24(8-6-23)17(25)22-14-4-3-12(18)9-13(14)19/h3-4,9-10H,5-8H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDIVDHHFVUCOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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